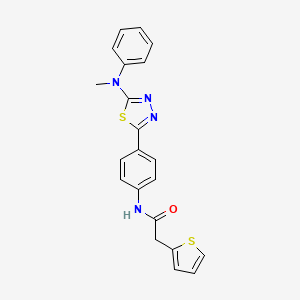

N-(4-(5-(methyl(phenyl)amino)-1,3,4-thiadiazol-2-yl)phenyl)-2-(thiophen-2-yl)acetamide

Beschreibung

N-(4-(5-(methyl(phenyl)amino)-1,3,4-thiadiazol-2-yl)phenyl)-2-(thiophen-2-yl)acetamide is a synthetic small molecule featuring a 1,3,4-thiadiazole core substituted with a methyl(phenyl)amino group at position 3. The phenyl ring at position 2 of the thiadiazole is further linked to a thiophene-containing acetamide moiety. This compound (CAS: 1021092-81-8) has a molecular formula of C₂₂H₂₀N₄O₂S₂ and a molecular weight of 436.6 g/mol . However, critical physicochemical properties such as solubility, melting point, and logP remain unreported in the available literature.

Eigenschaften

IUPAC Name |

N-[4-[5-(N-methylanilino)-1,3,4-thiadiazol-2-yl]phenyl]-2-thiophen-2-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N4OS2/c1-25(17-6-3-2-4-7-17)21-24-23-20(28-21)15-9-11-16(12-10-15)22-19(26)14-18-8-5-13-27-18/h2-13H,14H2,1H3,(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJNOOQUZPXISFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)C2=NN=C(S2)C3=CC=C(C=C3)NC(=O)CC4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N4OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(5-(methyl(phenyl)amino)-1,3,4-thiadiazol-2-yl)phenyl)-2-(thiophen-2-yl)acetamide typically involves multi-step reactions that include the formation of intermediates. The initial step often involves the synthesis of the 1,3,4-thiadiazole ring, which can be prepared from thiosemicarbazide and carboxylic acid derivatives under cyclization conditions. Subsequently, the thiadiazole intermediate is coupled with a suitably substituted benzene derivative. The final acetamide moiety is introduced through an acylation reaction.

Industrial Production Methods: In industrial settings, the production of this compound requires the use of scalable synthetic routes that ensure high yield and purity. This often involves optimizing reaction conditions such as temperature, solvent choice, and reaction time. Catalysts may be employed to enhance the reaction rate and selectivity.

Analyse Chemischer Reaktionen

Types of Reactions: N-(4-(5-(methyl(phenyl)amino)-1,3,4-thiadiazol-2-yl)phenyl)-2-(thiophen-2-yl)acetamide can undergo various chemical reactions including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogenating agents like chlorine or bromine. Typical reaction conditions include moderate temperatures and the use of polar solvents to facilitate the reactions.

Major Products: The major products formed from these reactions depend on the specific reactants and conditions. For example, oxidation can introduce sulfoxide or sulfone functionalities, while reduction might yield aminated derivatives. Substitution reactions can lead to halogenated or alkylated products.

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, this compound is studied for its unique electron-donating and electron-withdrawing properties, making it a candidate for materials science research, particularly in organic electronics and photovoltaic devices.

Biology: Biologically, it is explored for its potential as a pharmacophore in drug design, given its possible interactions with various biological targets. Its structure suggests it could modulate enzyme activities or receptor functions.

Medicine: In medicine, researchers investigate its potential as an anti-inflammatory, antimicrobial, or anticancer agent. Its ability to interact with biological macromolecules like proteins and DNA is of significant interest.

Industry: Industrially, it may be used as an intermediate in the synthesis of more complex molecules or as a component in materials with specific electronic properties.

Wirkmechanismus

The mechanism of action of N-(4-(5-(methyl(phenyl)amino)-1,3,4-thiadiazol-2-yl)phenyl)-2-(thiophen-2-yl)acetamide involves interactions at the molecular level, where it can bind to specific biological targets. The thiadiazole and thiophene rings might interact with enzyme active sites or receptor binding sites, modulating their activities. This can influence signaling pathways and lead to the desired biological effects, such as inhibition of inflammatory pathways or induction of apoptosis in cancer cells.

Vergleich Mit ähnlichen Verbindungen

Thiadiazole Derivatives with Acetamide Moieties

Several structurally related compounds share the 1,3,4-thiadiazole-acetamide scaffold but differ in substituent groups, which significantly influence their bioactivity and physicochemical properties:

Key Observations :

- Electron-Withdrawing Groups : The trifluoromethyl group in compound 31 enhances cytotoxicity, likely due to increased lipophilicity and metabolic stability .

- Thiophene vs. Phenyl: The target compound’s thiophene moiety may improve π-π stacking interactions in biological targets compared to purely aromatic substituents (e.g., 4-ethylphenoxy in ).

- Mercapto vs.

Anticancer Potential

- Compound 31 (IC₅₀ <10 μM) and derivatives from (IC₅₀ ~1.6 μg/mL) demonstrate potent cytotoxicity against hepatocellular carcinoma (HepG-2). The target compound’s thiophene group may enhance DNA intercalation or kinase inhibition, but empirical data are lacking .

- Thiadiazoles with sulfamoyl groups (e.g., ) show broader antimicrobial activity, suggesting divergent structure-activity relationships (SAR) between anticancer and antibacterial applications.

Pharmacokinetic Properties

- LogP values for similar compounds range from 3.09 () to >4.0 (), indicating moderate to high lipophilicity. The target compound’s logP is unreported but predicted to be ~3.5 based on its thiophene and phenyl groups.

- Mercapto-containing derivatives (e.g., ) may exhibit higher solubility due to hydrogen-bonding capacity, whereas trifluoromethyl groups () reduce metabolic degradation.

Biologische Aktivität

N-(4-(5-(methyl(phenyl)amino)-1,3,4-thiadiazol-2-yl)phenyl)-2-(thiophen-2-yl)acetamide is a complex compound that falls under the category of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the biological activity of this specific compound based on available literature, highlighting its synthesis, mechanisms of action, and efficacy against various biological targets.

Synthesis and Structural Characteristics

The synthesis of N-(4-(5-(methyl(phenyl)amino)-1,3,4-thiadiazol-2-yl)phenyl)-2-(thiophen-2-yl)acetamide involves several key steps:

- Formation of the Thiadiazole Ring : The core structure is derived from 1,3,4-thiadiazole, which is modified with various substituents to enhance biological activity.

- Substitution with Phenyl and Thiophenyl Groups : The introduction of phenyl and thiophenyl groups is crucial for increasing lipophilicity and potential interactions with biological targets.

Anticancer Properties

Research indicates that thiadiazole derivatives exhibit significant anticancer activity across various human cancer cell lines. The compound has shown promising results in inhibiting cell proliferation in vitro.

- Mechanism of Action : Thiadiazole derivatives often act by inhibiting key enzymes involved in cancer cell proliferation such as protein kinases. For instance, studies have demonstrated that related compounds can inhibit the Bcr-Abl tyrosine kinase with IC50 values as low as 7.4 µM .

- Cytotoxicity Studies : In cytotoxicity assays against human cancer cell lines (e.g., A549 lung cancer cells), related thiadiazole compounds have shown IC50 values ranging from 0.097 mM to lower concentrations depending on structural modifications .

| Compound | Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| 4i | C6 | 0.097 | Cytotoxicity via mitochondrial inhibition |

| 20b | A549 | 4.37 | Inhibition of DNA/RNA synthesis |

| 9e | A431 | Not specified | Induction of apoptosis via Bax/Bcl-2 modulation |

Antimicrobial Activity

Thiadiazole derivatives also exhibit antimicrobial properties against various bacterial strains:

- In Vitro Studies : Compounds containing the thiadiazole moiety have shown effectiveness against Gram-positive and Gram-negative bacteria, with some derivatives demonstrating minimum inhibitory concentrations (MIC) lower than standard antibiotics .

Case Studies

Several studies have evaluated the biological activity of thiadiazole derivatives similar to N-(4-(5-(methyl(phenyl)amino)-1,3,4-thiadiazol-2-yl)phenyl)-2-(thiophen-2-yl)acetamide:

- Anticancer Efficacy : A study reported that a derivative with a similar structure inhibited cancer cell growth significantly more than controls when tested against multiple cancer types .

- Apoptosis Induction : Another investigation highlighted that certain thiadiazole derivatives could induce apoptosis in cancer cells by modulating apoptotic pathways .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for preparing N-(4-(5-(methyl(phenyl)amino)-1,3,4-thiadiazol-2-yl)phenyl)-2-(thiophen-2-yl)acetamide, and how do reaction conditions influence yield?

- The compound can be synthesized via multi-step reactions involving thiadiazole and acetamide intermediates. A common approach involves coupling 5-(methyl(phenyl)amino)-1,3,4-thiadiazol-2-amine with 2-(thiophen-2-yl)acetyl chloride derivatives under basic conditions (e.g., EtN in dry benzene at 0°C to control exothermicity) . Solvent systems like toluene:water (8:2) under reflux (5–7 hours) are critical for azide substitutions, with TLC monitoring (hexane:ethyl acetate, 9:1) to track progress . Yields depend on purification methods: crystallization (ethanol) for solids or ethyl acetate extraction for liquids .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what spectral markers distinguish its functional groups?

- IR spectroscopy : Amide C=O stretches (~1650–1680 cm) and thiadiazole C=N stretches (~1540 cm) are diagnostic .

- NMR : H NMR shows thiophenyl protons (δ 6.8–7.5 ppm), methyl(phenyl)amino groups (δ 3.0–3.5 ppm for CH, δ 7.2–7.6 ppm for aromatic H), and acetamide NH (δ 10–12 ppm). C NMR confirms carbonyl carbons (δ 165–170 ppm) and thiadiazole C-S/C-N bonds (δ 150–160 ppm) .

- Mass spectrometry : High-resolution MS validates molecular weight (e.g., [M+H] for CHNOS, expected m/z ~417.08) .

Q. How can researchers mitigate challenges in purifying this compound due to its mixed solubility profile?

- For hydrophobic intermediates, use ethanol or methanol recrystallization. For polar byproducts, employ gradient column chromatography (silica gel, hexane:ethyl acetate) . Liquid-liquid extraction (ethyl acetate/water) is effective for isolating crude products with varying polarities .

Advanced Research Questions

Q. What computational methods are suitable for predicting the bioactivity of this compound, and how do structural modifications impact target binding?

- Docking studies : Use AutoDock Vina or Schrödinger to model interactions with enzymes (e.g., kinases, cyclooxygenases). The thiophene and thiadiazole moieties exhibit π-π stacking with aromatic residues, while the acetamide group forms hydrogen bonds .

- QSAR models : Modifying the thiophene substituents (e.g., adding electron-withdrawing groups) enhances metabolic stability and target affinity .

Q. How can contradictory data on reaction yields from different synthetic routes be resolved?

- Case study : A 2023 protocol reported 80% yield using EtN in benzene , while a 2017 method achieved 68% with ultrasonication and DMAP in DCM . Contradictions arise from solvent polarity (benzene vs. DCM) and activation methods (thermal vs. ultrasonic). Systematic optimization (e.g., Design of Experiments) identifies critical parameters (temperature, catalyst loading) .

Q. What strategies validate the compound’s stability under physiological conditions for in vitro assays?

- Hydrolytic stability : Incubate in PBS (pH 7.4, 37°C) for 24–72 hours, monitoring degradation via HPLC. Thiadiazole rings are prone to hydrolysis at acidic pH, requiring buffered solutions .

- Oxidative stability : Use LC-MS to detect sulfoxide/sulfone byproducts after HO exposure .

Q. How does the methyl(phenyl)amino group influence the compound’s electronic properties and reactivity?

- DFT calculations : The electron-donating methyl group increases electron density on the thiadiazole ring, enhancing nucleophilic substitution reactivity. Conversely, the phenyl group stabilizes the structure via resonance .

- Experimental validation : Compare reaction rates with analogs (e.g., replacing methyl with ethyl) using kinetic studies .

Methodological Tables

Table 1. Comparison of Synthetic Protocols

| Parameter | Protocol A | Protocol B | Protocol C |

|---|---|---|---|

| Solvent System | Toluene:water (8:2) | Dry benzene | Dichloromethane (DCM) |

| Catalyst | NaN | EtN | DMAP |

| Temperature | Reflux (110°C) | 0°C | Ultrasonication (25°C) |

| Yield | 75–87% | 68–91% | 73–83% |

Table 2. Key Spectral Data for Structural Confirmation

| Technique | Diagnostic Peaks/Shifts | Functional Group Identified |

|---|---|---|

| IR (KBr) | 1653 cm (C=O), 1541 cm (C=N) | Amide, thiadiazole |

| H NMR (DMSO-d) | δ 10.2 (s, 1H, NH), δ 7.5–7.8 (m, 5H, phenyl) | Acetamide NH, aromatic H |

| HRMS | [M+H] = 417.08 (calculated), 417.10 (observed) | Molecular ion |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.